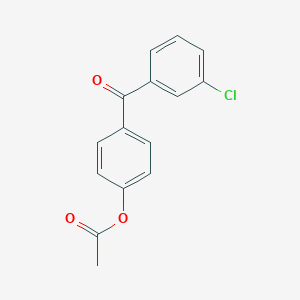

4-Acetoxy-3'-chlorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-Acetoxy-3'-chlorobenzophenone involves complex chemical reactions. For instance, a study by Haasbroek et al. (1998) detailed the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, highlighting the use of X-ray crystallography and nuclear magnetic resonance methods for structure confirmation (Haasbroek, Oliver, & Carpy, 1998). Another example includes the improvement of the synthetic process of 4-Hydroxy-4′-chlorobenzophenone, showcasing the optimization of conditions for higher yield and reduced environmental pollution (Qiao De-yang, 2010).

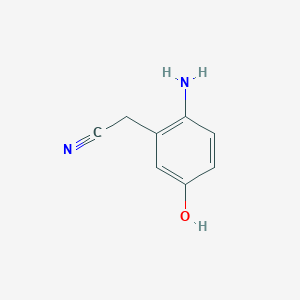

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed via X-ray crystallography, showcasing the molecule's specific spatial arrangement (Haasbroek et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 4-Acetoxy-3'-chlorobenzophenone derivatives demonstrate the compound's reactivity and potential for creating new chemical entities. For example, the synthesis of 3,4-Methylenedioxyphenol by the Acetylhydroperoxide Oxidation Method from related precursors shows the versatility of chemical transformations (Zhuo‐An Zhao, 2002).

Physical Properties Analysis

The physical properties of compounds similar to 4-Acetoxy-3'-chlorobenzophenone, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. The study by Prabhuswamy et al. (2021) on 2-(4-fluorophenoxy) acetic acid provides insight into the compound's crystalline properties and stability through Hirshfeld surface analysis and 3D energy frameworks (Prabhuswamy et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for the application and manipulation of 4-Acetoxy-3'-chlorobenzophenone derivatives. Research by Wu et al. (2018) on the palladium-catalyzed reductive [5+1] cycloaddition of 3-acetoxy-1,4-enynes with CO, enabled by hydrosilanes, illustrates the compound's potential for synthesizing functionalized phenols (Wu, Song, Luo, & Li, 2018).

科学的研究の応用

Synthesis Improvements and Applications

4-Acetoxy-3'-chlorobenzophenone serves as an intermediate in various synthetic processes, where improvements in synthesis methods have been reported to reduce environmental pollution and enhance yield efficiency. For instance, the synthesis of 4-Hydroxy-4′-chlorobenzophenone, a related compound, was optimized through Friedel-Crafts acylation, demonstrating reagent and time savings alongside reduced environmental impact (Qiao De-yang, 2010). Similarly, the synthesis of Fenofibrate acid, starting from a related benzophenone, utilized phase transfer catalysis to achieve a high yield under optimized conditions, showcasing the versatility of benzophenone derivatives in pharmaceutical synthesis (Li Ga, 2014).

Optical and Electronic Applications

The nonlinear optical properties of compounds synthesized from benzophenone derivatives have been explored, revealing their potential in optical device applications such as optical limiters and switches. This research indicates the value of benzophenone derivatives in developing materials with desirable electronic properties (K. Naseema et al., 2010).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, benzophenone derivatives have been utilized in the synthesis of molecular imprinted polymers for the selective detection of pollutants, demonstrating their importance in environmental monitoring and safety (F. Omidi et al., 2014). Another study highlighted the development of an analytical method for detecting benzophenone-3 and its metabolites in human serum, showcasing the role of benzophenone derivatives in biomedical analysis and public health (Isuha Tarazona et al., 2013).

Supramolecular Chemistry

The study of supramolecular effects on the electrochemical behavior of aromatic carbonyl compounds, including benzophenone derivatives, has provided insights into their reactivity and interactions, offering potential applications in materials science and electrochemistry (C. Amatore et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

特性

IUPAC Name |

[4-(3-chlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXCBSCWGCKOAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641696 |

Source

|

| Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3'-chlorobenzophenone | |

CAS RN |

185606-02-4 |

Source

|

| Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)